2-(2-Bromophenyl)-3'-iodoacetophenone

Vue d'ensemble

Description

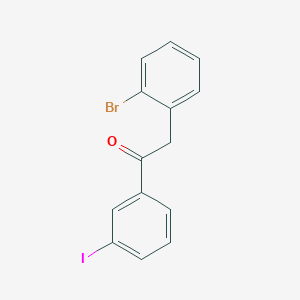

2-(2-Bromophenyl)-3’-iodoacetophenone is an organic compound that belongs to the class of halogenated acetophenones This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring and an acetophenone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-3’-iodoacetophenone typically involves multi-step organic reactions. One common method is the halogenation of acetophenone derivatives. The process may start with the bromination of 2-phenylacetophenone using bromine or a brominating agent under controlled conditions. This is followed by iodination using iodine or an iodinating agent. The reaction conditions often involve the use of solvents like acetic acid or dichloromethane and may require catalysts such as iron or copper salts to facilitate the halogenation reactions.

Industrial Production Methods

Industrial production of 2-(2-Bromophenyl)-3’-iodoacetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Bromophenyl)-3’-iodoacetophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

2-(2-Bromophenyl)-3’-iodoacetophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.

Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(2-Bromophenyl)-3’-iodoacetophenone involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and iodine atoms can form halogen bonds with electron-rich sites on proteins and other biomolecules, influencing their structure and function. These interactions can modulate enzyme activity, protein-protein interactions, and other cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromophenylacetophenone: Lacks the iodine atom, making it less reactive in certain coupling reactions.

3-Iodoacetophenone:

2-(2-Bromophenyl)pyrrolidine: Contains a pyrrolidine ring instead of an acetophenone moiety, leading to different chemical properties and applications.

Uniqueness

2-(2-Bromophenyl)-3’-iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This dual halogenation makes it a valuable compound for studying halogen bonding and for use in various synthetic applications.

Activité Biologique

Chemical Structure and Properties

The structure of 2-(2-Bromophenyl)-3'-iodoacetophenone can be described as follows:

- Bromophenyl Group : Located at the 2-position.

- Iodoacetophenone Group : Positioned at the 3'-location.

This unique arrangement allows for potential interactions with biological systems through mechanisms such as halogen bonding, which is known to enhance molecular recognition and binding affinities in biological contexts.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, related compounds have exhibited various pharmacological effects, including:

- Anticancer Activity : Compounds with similar halogenated structures have shown efficacy against cancer cell lines, suggesting that this compound may also possess anticancer properties. For instance, derivatives containing bromine and iodine have demonstrated cytotoxic effects against various human cancer cell lines .

- Anti-inflammatory Effects : Similar structures have been evaluated for their anti-inflammatory properties. For example, chalcone derivatives have been shown to inhibit inflammatory markers in cell lines activated by lipopolysaccharides (LPS) and in animal models .

- Antibacterial Properties : Halogenated compounds often display antibacterial activity. The presence of bromine and iodine can enhance the efficacy against certain bacterial strains, although specific data for this compound is not yet available .

Comparative Analysis with Similar Compounds

To understand the potential biological activity of this compound, we can compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(3-Bromophenyl)-4'-iodoacetophenone | Contains bromine and iodine; different position | Anticancer activity noted in studies |

| 2-(4-Bromophenyl)-4'-iodoacetophenone | Similar halogens but different substitution | Potential anti-inflammatory effects |

| 2-(3-Bromophenyl)-4'-chloroacetophenone | Chlorine instead of iodine | Antibacterial activity observed |

| 2-(3-Bromophenyl)-4'-fluoroacetophenone | Fluorine substitution | Varies in reactivity and biological effects |

The presence of both bromine and iodine in this compound enhances its reactivity compared to these similar compounds, potentially increasing its utility in drug design.

The mechanisms through which halogenated compounds exert their biological effects may include:

- Halogen Bonding : The ability of bromine and iodine to form halogen bonds can facilitate interactions with biological macromolecules such as proteins and nucleic acids, influencing their function and stability.

- Reactive Oxygen Species (ROS) Generation : Some halogenated compounds induce ROS production, leading to apoptosis in cancer cells. This mechanism has been documented in studies involving related brominated compounds .

- Inhibition of Key Enzymes : Certain derivatives have shown the ability to inhibit enzymes involved in inflammatory pathways, such as COX-2 and iNOS, contributing to their anti-inflammatory effects .

Case Studies

- Chalcone Derivatives : A study on indole-based chalcone derivatives indicated significant anti-inflammatory activity through modulation of NF-κB signaling pathways. These findings suggest that structurally similar compounds may share mechanisms that could be relevant for this compound .

- Brominated Compounds in Cancer Research : Research on brominated phenols has shown promising results against various cancer cell lines (e.g., A549, HepG2). The IC50 values indicate effective cytotoxicity, underscoring the potential for similar activities in other halogenated derivatives like this compound .

Propriétés

IUPAC Name |

2-(2-bromophenyl)-1-(3-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIO/c15-13-7-2-1-4-10(13)9-14(17)11-5-3-6-12(16)8-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASQUAMMEPWFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642290 | |

| Record name | 2-(2-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-84-1 | |

| Record name | 2-(2-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.